molecular formula C9H11BrO B13591166 2-(5-Bromo-2-methylphenyl)ethan-1-ol

2-(5-Bromo-2-methylphenyl)ethan-1-ol

Cat. No.: B13591166
M. Wt: 215.09 g/mol
InChI Key: HYGIGDGTNFPMLJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO It is a brominated derivative of phenylethanol, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylphenyl)ethan-1-ol typically involves the bromination of 2-methylphenylethanol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenylethanol derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(5-Bromo-2-methylphenyl)ethanone.

    Reduction: Formation of 2-methylphenylethanol.

    Substitution: Formation of various substituted phenylethanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-2-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methylphenyl)ethan-1-ol: Similar structure but with bromine at the 4-position.

    2-Bromo-1-(2-methylphenyl)ethan-1-ol: Similar structure but with bromine at the 2-position.

    2-Bromo-1-(3-methylphenyl)ethan-1-ol: Similar structure but with bromine at the 3-position.

Uniqueness

2-(5-Bromo-2-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its chemical reactivity and potential applications. The specific arrangement of these substituents can result in different physical and chemical properties compared to its isomers.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-(5-bromo-2-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3

InChI Key

HYGIGDGTNFPMLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CCO

Origin of Product

United States

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